molecular formula C24H23N9O2S B2405006 8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione CAS No. 673441-21-9

8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

Cat. No. B2405006
CAS RN: 673441-21-9
M. Wt: 501.57
InChI Key: SJQSUYRZWNGKTN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including an isoquinoline group, a purine dione group, and a phenyltetrazole group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The isoquinoline group would form a bicyclic structure, while the purine dione group would form a heterocyclic structure. The phenyltetrazole group would likely be attached to the purine ring .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of multiple reactive groups. For example, the isoquinoline group could undergo electrophilic aromatic substitution reactions, while the purine dione group could undergo nucleophilic substitution reactions .

Future Directions

The future research directions for this compound could potentially involve further investigation into its synthesis, characterization, and biological activity. This could include studies to optimize its synthesis, detailed structural analysis, and in vitro and in vivo studies to determine its biological activity and potential therapeutic applications .

properties

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N9O2S/c1-30-20-19(21(34)26-23(30)35)32(22(25-20)31-12-11-16-7-5-6-8-17(16)15-31)13-14-36-24-27-28-29-33(24)18-9-3-2-4-10-18/h2-10H,11-15H2,1H3,(H,26,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQSUYRZWNGKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC4=CC=CC=C4C3)CCSC5=NN=NN5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N9O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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